Ganciclovir Mono-O-propionate-d5

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Ganciclovir Mono-O-propionate-d5 (CAS unlabeled parent: 194159-18-7; molecular formula C₁₂H₁₂D₅N₅O₅; MW 316.32) is a pentadeuterated derivative of Ganciclovir Mono-O-propionate, itself the mono-propionate ester of the antiviral nucleoside analogue ganciclovir. The compound carries five deuterium atoms on its aliphatic side chain, imparting a +5.02 Da mass shift relative to the non-deuterated form (MW 311.30, C₁₂H₁₇N₅O₅).

Molecular Formula C₁₂H₁₂D₅N₅O₅
Molecular Weight 316.32
Cat. No. B1157200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanciclovir Mono-O-propionate-d5
SynonymsGanciclovir Impurity B-d5;  _x000B_2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one-d5; 
Molecular FormulaC₁₂H₁₂D₅N₅O₅
Molecular Weight316.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganciclovir Mono-O-propionate-d5: Deuterated Prodrug-Analogue for Precision Bioanalysis and Ocular Pharmacokinetic Research


Ganciclovir Mono-O-propionate-d5 (CAS unlabeled parent: 194159-18-7; molecular formula C₁₂H₁₂D₅N₅O₅; MW 316.32) is a pentadeuterated derivative of Ganciclovir Mono-O-propionate, itself the mono-propionate ester of the antiviral nucleoside analogue ganciclovir . The compound carries five deuterium atoms on its aliphatic side chain, imparting a +5.02 Da mass shift relative to the non-deuterated form (MW 311.30, C₁₂H₁₇N₅O₅) [1]. It is formally designated as Ganciclovir Impurity B-d5 under European Pharmacopoeia nomenclature and is catalogued primarily as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) applications, while also serving as a labeled probe for studying the mono-O-propionate prodrug pathway of ganciclovir .

Why Ganciclovir Mono-O-propionate-d5 Cannot Be Replaced by Simpler Deuterated or Non-Deuterated Ganciclovir Analogs


Ganciclovir Mono-O-propionate-d5 occupies a unique intersection of two structural features—a hydrolyzable propionate ester and a five-atom deuterium label—that no single comparator compound simultaneously provides. Attempting to substitute with Ganciclovir-d5 (the simple deuterated parent nucleoside, lacking the ester moiety) forfeits the ability to track the mono-O-propionate prodrug species in the same analytical run, because the parent-d5 internal standard co-elutes with non-deuterated ganciclovir-monopropionate without a mass-resolvable offset for the ester-bearing analyte [1]. Conversely, using non-deuterated Ganciclovir Mono-O-propionate as a reference material eliminates the isotope-dilution advantage for MS-based quantification: the absence of a +5 Da shift prevents compensation for ion-suppression or matrix effects that typically degrade accuracy in biological matrices [2]. The compound thus serves a dual role that generic alternatives cannot fulfill—it is simultaneously an EP-recognized impurity standard (Impurity B-d5) and a SIL-IS for bioanalytical method validation targeting the monoester prodrug pathway [3].

Quantitative Differentiation Evidence for Ganciclovir Mono-O-propionate-d5 Against Closest Analogs


Mass Spectrometric Selectivity: +5.02 Da Shift Enables Baseline Resolution from Non-Deuterated Mono-O-propionate in Complex Biological Matrices

Ganciclovir Mono-O-propionate-d5 (MW 316.32, C₁₂H₁₂D₅N₅O₅) provides a nominal mass increase of +5.02 Da compared to its non-deuterated analogue Ganciclovir Mono-O-propionate (MW 311.30, C₁₂H₁₇N₅O₅). This mass differential is sufficient to achieve baseline chromatographic separation in selected reaction monitoring (SRM) transitions on triple-quadrupole MS platforms, avoiding isotopic cross-talk that would otherwise compromise quantification when a non-deuterated internal standard or a structural analogue (e.g., acyclovir) is substituted . In validated LC-MS/MS methods employing deuterated ganciclovir analogs as internal standards, accuracy metrics reached −2.0% to +3.1% bias with within-day precision of 1.8%–6.6% CV for ganciclovir quantification in human serum, while methods using non-isotopic internal standards for valganciclovir/ganciclovir have been reported with accuracy ranges exceeding ±10% due to uncompensated matrix effects [1].

LC-MS/MS quantification stable isotope dilution bioanalytical method validation

Vitreal Elimination Half-Life of the Mono-O-propionate Ester: 122 ± 13 min Delivers a Distinct Ocular Residence Profile Among Ganciclovir Monoester Prodrugs

In a microdialysis-based study in New Zealand albino rabbits receiving intravitreal injections (0.2 μmol), the vitreal elimination half-life (t₁/₂k₁₀) of the ganciclovir mono-propionate ester was determined to be 122 ± 13 min [1]. This value differs from the parent compound ganciclovir (170 ± 37 min), the mono-acetate ester (117 ± 50 min), the mono-butyrate ester (55 ± 26 min), and the mono-valerate ester (107 ± 14 min). The propionate ester thus occupies an intermediate position in the parabolic relationship between ester chain length and vitreal elimination rate constant, offering a balance between the slower clearance of the parent drug and the excessively rapid hydrolysis of the butyrate ester [1]. The terminal elimination half-life (t₁/₂β) of regenerated ganciclovir from all prodrugs was 426 ± 109 min, demonstrating that the propionate ester sustains therapeutic ganciclovir concentrations over a prolonged window.

ocular pharmacokinetics intravitreal drug delivery cytomegalovirus retinitis

Mean Residence Time of Regenerated Ganciclovir: 3- to 4-Fold Enhancement Over Direct Ganciclovir Injection Defines the Prodrug Advantage

The Mean Residence Time (MRT) of ganciclovir regenerated in vivo following administration of its monoester prodrugs—including the propionate ester—was found to be three to four times the MRT value obtained after direct injection of ganciclovir itself [1]. This enhancement is attributed to the rate-limiting hydrolysis of the ester bond by ocular esterases, which effectively creates a slow-release reservoir within the vitreous humor. The propionate ester's hydrolysis rate occupies the central region of the parabolic structure–clearance relationship described by Macha and Mitra, indicating that its MRT advantage is not merely a class effect shared identically by all monoesters but a position-dependent outcome of its specific acyl chain length [1].

prodrug pharmacokinetics sustained drug delivery intravitreal administration

LC-MS/MS Method Validation Metrics: Deuterated Ganciclovir Internal Standards Deliver Accuracy Within ±4% Bias at Therapeutic Concentrations in Human Plasma

Two independent validated LC-MS/MS methods using pentadeuterated ganciclovir analogs as internal standards have established benchmark performance parameters. Märtson et al. (2018) reported a calibration range of 0.1–20 mg/L with R² = 0.99912 for ganciclovir, accuracy from −2.0% to +3.1%, within-day precision of 1.8%–6.6%, and between-day precision of 0%–9.6% in human serum [1]. Derangula et al. (2019), using ganciclovir-D5 and valganciclovir-D5 as dual internal standards for simultaneous quantification in human plasma, achieved a lower limit of quantification (LLOQ) of 40.41 ng/mL for ganciclovir with precision of 3.52% CV and accuracy of 101.19%, and a linear range of 40–12,000 ng/mL for ganciclovir [2]. These validation parameters meet both EMA and FDA bioanalytical method validation guidelines, and they exceed the performance of earlier methods that employed non-isotopic internal standards such as acyclovir, which were reported to exhibit wider accuracy ranges due to differential matrix effects [1].

bioanalytical method validation therapeutic drug monitoring pharmacokinetic studies

Dual Regulatory and Research Identity: Simultaneous EP Impurity B-d5 Standard and Labeled Prodrug Probe—A Function Not Replicated by Any Single Commercial Reference Material

Ganciclovir Mono-O-propionate-d5 is simultaneously catalogued as Ganciclovir Impurity B-d5 under European Pharmacopoeia nomenclature and as the deuterated analogue of a potential ganciclovir prodrug with experimentally demonstrated antiviral activity [1]. The non-deuterated parent compound, Ganciclovir Mono-O-propionate, was evaluated in the comprehensive structure–activity study by Dias et al. (2002), which demonstrated that short-chain monoester prodrugs of ganciclovir, including the propionate ester, exhibit antiviral activity against multiple Herpes viruses and undergo bioreversion in ocular tissue homogenates [2]. The deuterated version therefore serves a dual function: as a pharmacopoeial impurity standard for ganciclovir and valganciclovir manufacturing quality control, and as a stable isotope-labeled tracer for investigating the disposition and metabolic activation of the mono-O-propionate prodrug in preclinical models. Neither Ganciclovir-d5 (lacks the ester; not recognized as an impurity standard) nor non-deuterated Ganciclovir Mono-O-propionate (lacks the isotope label; unsuitable for MS dilution assays) replicates this dual identity.

pharmaceutical impurity profiling quality control stable isotope labeling

Physicochemical Differentiation: Propionate Ester Balances Lipophilicity and Hydrolytic Susceptibility Within the Ganciclovir Monoester Series

The Dias et al. (2002) study systematically characterized the physicochemical properties of ganciclovir monoester prodrugs. As ester chain length increases from acetate (C2) to valerate (C5), aqueous solubility decreases and octanol/buffer partition coefficient (log P) increases [1]. The propionate ester (C3) occupies the second position in this ascending lipophilicity series, providing a measurable increase in membrane permeability over the parent ganciclovir without reaching the extreme hydrophobicity of the butyrate and valerate esters that limits aqueous formulation. The apparent first-order hydrolysis rate constants in ocular homogenates also scale with ester chain length, and the propionate ester's intermediate hydrolysis rate underpins its favorable vitreal elimination half-life of 122 ± 13 min relative to the rapidly cleared butyrate (55 ± 26 min) [1][2]. These physicochemical parameters are intrinsic to the mono-O-propionate moiety and are preserved in the deuterated analogue because deuteration in the aliphatic chain does not significantly alter lipophilicity or esterase substrate recognition.

prodrug design lipophilicity corneal permeability

Procurement-Relevant Application Scenarios for Ganciclovir Mono-O-propionate-d5 Based on Quantitative Evidence


Bioanalytical Method Development and Validation for Simultaneous Quantification of Ganciclovir and Its Mono-O-propionate Prodrug in Ocular Pharmacokinetic Studies

In preclinical studies evaluating intravitreal sustained-release formulations of ganciclovir ester prodrugs, Ganciclovir Mono-O-propionate-d5 serves as the optimal single internal standard for simultaneous LC-MS/MS quantification of both the intact prodrug and the regenerated ganciclovir in vitreous humor microdialysates. The +5.02 Da mass shift ensures no isotopic overlap with non-deuterated analytes, while the propionate ester moiety guarantees co-extraction and matched ionization efficiency with the non-deuterated prodrug [1]. The validated accuracy (−2.0% to +3.1% bias) and precision (≤6.6% CV within-day) demonstrated with ganciclovir-[²H₅] in human serum support method performance expectations in ocular matrices [2]. This scenario directly leverages the vitreal half-life data showing the propionate ester's intermediate elimination rate (122 ± 13 min) that necessitates precise temporal quantification over a 10 h sampling window [3].

Pharmaceutical Impurity Profiling and QC Release Testing for Ganciclovir and Valganciclovir API and Finished Dosage Forms

As the deuterated form of Ganciclovir EP Impurity B, this compound is the gold-standard reference material for identifying, quantifying, and monitoring the mono-O-propionate impurity in ganciclovir and valganciclovir drug substances and products. The European Pharmacopoeia specifies impurity limits for ganciclovir-related compounds (not more than 0.5% for Related Compound A; not more than 1.5% total impurities), and the deuterated Impurity B standard enables accurate quantitation via isotope-dilution LC-MS even at trace levels where UV detection may lack specificity due to co-eluting matrix components [1][2]. The dual-use capability as both a QC impurity standard and a bioanalytical SIL-IS streamlines method transfer between quality control and bioequivalence study teams within the same ANDA development program.

Investigation of Esterase-Mediated Bioreversion Kinetics of Ganciclovir Prodrugs in Ocular Tissue Homogenates

Researchers studying the structure–hydrolysis relationship of ganciclovir acyl ester prodrugs require a labeled probe that can be distinguished from endogenous ganciclovir and from other monoester species in the same incubation. Ganciclovir Mono-O-propionate-d5 fulfills this need because its deuterium label enables MS-based tracking of the intact prodrug and its ganciclovir-d5 hydrolysis product without interference from unlabeled analogs [1]. The Dias et al. (2002) framework established that bioreversion rates in corneal, vitreal, and retinal homogenates vary with ester chain length, and the propionate ester's intermediate position in this parabolic relationship makes it a particularly informative probe for structure–activity studies aimed at optimizing the residence time–permeability balance [2].

Therapeutic Drug Monitoring of Ganciclovir in Pediatric and Immunocompromised Populations Requiring High-Sensitivity, Low-Volume Bioanalysis

Validated LC-MS/MS micro-methods using deuterated ganciclovir internal standards have demonstrated linear calibration from 0.01–20 mg/L (10 ng/mL LLOQ) with sample volumes as low as 50 μL of plasma or dried plasma spots, making them suitable for pediatric therapeutic drug monitoring where sample volume is critically limited [1]. While these published methods employ Ganciclovir-d5 (the simple deuterated parent nucleoside), laboratories investigating valganciclovir-to-ganciclovir conversion may additionally require Ganciclovir Mono-O-propionate-d5 to separately track the monoester impurity/prodrug species that can arise as a formulation degradation product or metabolic intermediate. The 40–12,000 ng/mL calibration range and >90% recovery demonstrated for ganciclovir-D5-based methods in human plasma provide a validated starting point for adapting the mono-O-propionate-d5 analogue into multiplexed assays [2].

Quote Request

Request a Quote for Ganciclovir Mono-O-propionate-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.